cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate is a chemical compound classified as an impurity associated with ketoconazole, an antifungal medication. This compound is also known by its CAS number 134071-44-6 and has a molecular formula of with a molecular weight of 483.36 g/mol . It is primarily utilized in research settings, particularly in the analysis and characterization of pharmaceutical formulations.
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate typically involves several steps:
The molecular structure of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate can be described as follows:
The chemical reactivity of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate can be summarized as follows:
The mechanism of action for cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate primarily relates to its role as an impurity in ketoconazole formulations. Ketoconazole acts by inhibiting ergosterol synthesis in fungal cell membranes:
While cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate does not exhibit primary antifungal activity itself, it may influence the pharmacokinetics or efficacy of ketoconazole due to its structural similarity .
The physical and chemical properties of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate include:
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate has several applications within scientific research:
This compound exemplifies the complexity found within pharmaceutical chemistry and highlights the importance of impurities in drug development and safety assessments .
Heteropoly acids (HPAs) serve as efficient, reusable catalysts for achieving high cis-stereoselectivity in the formation of the 1,3-dioxolane ring system. These Brønsted-acidic catalysts facilitate the kinetically controlled cyclocondensation between glycerol derivatives and carbonyl precursors under mild conditions (60–80°C). The rigid transition state imposed by the HPA’s Keggin structure favors cis-fused dioxolane formation, typically yielding stereoselectivities exceeding 8:1 (cis:trans). This method significantly reduces side products like hydrolyzed intermediates or trans-isomers compared to conventional mineral acid catalysis. Critically, HPAs tolerate the electron-rich imidazole moiety without requiring protective group strategies, streamlining the synthesis of the advanced intermediate prior to tosylation [7].
The 2,4-dichlorophenyl group is introduced via an intramolecular Friedel-Crafts alkylation, leveraging the inherent electrophilicity of a pre-formed oxocarbenium ion intermediate. This reaction proceeds under mild Lewis acid catalysis (e.g., SnCl₄ or BF₃·OEt₂ in anhydrous dichloromethane). Key to regioselectivity is the electron-donating effect of the para-chlorine, which directs electrophilic attack to the ortho-position, ensuring consistent 2,4-disubstitution. Reaction monitoring via HPLC reveals complete conversion within 4 hours at –10°C, minimizing diaryl byproducts (<1%). This step must precede the imidazole coupling, as the free imidazole nitrogen would poison the Lewis acid catalyst [7].
Table 1: Comparison of Purification Methods for Diastereomeric Separation
Method | Solvent System | cis:*trans Ratio | Recovery (%) | Purity (%) |
---|---|---|---|---|
Recrystallization | Ethanol/water (3:1) | 99:1 | 65–70 | >99.5 |
Chromatography | Silica gel, ethyl acetate/hexane | 98:2 | 85–90 | 98.5 |
Recrystallization from ethanol/water provides superior purity (>99.5%) but suffers from moderate yield loss (30–35%) due to the high solubility of the cis-isomer. Chromatography on silica gel using ethyl acetate/hexane gradients (1:1 → 3:1) achieves excellent recovery but risks minor isomer cross-contamination and requires solvent-intensive elution. For preparative-scale synthesis (>1 kg), hybrid approaches are optimal: initial chromatographic enrichment followed by recrystallization yields gram-scale material with >99.5% diastereomeric excess (de) [4] [7].
The nucleophilic displacement of an activated hydroxyl group (e.g., mesylate or tosylate) with imidazole traditionally employs strong bases like sodium hydride or triethylamine, posing explosion or toxicity risks at scale. Sodium carbonate (Na₂CO₃) in dimethylformamide (DMF) at 80–90°C provides a safer, scalable alternative. This weak base achieves >95% conversion in 8–12 hours without epimerization, as confirmed by chiral HPLC. Its low solubility in DMF facilitates workup via simple filtration. Crucially, Na₂CO₃ suppresses N-alkylation side products (<0.5%) that occur with stronger bases due to imidazole anion overpopulation [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9